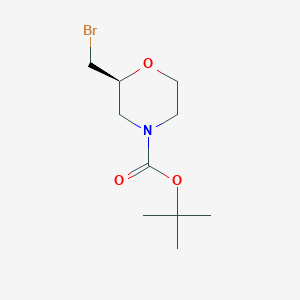

(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

概述

描述

DS-3801,也称为 DS-3801b,是由第一三共株式会社开发的一种小分子药物。它是一种非大环内酯类促胃动素受体激动剂,也称为 GPR38。促胃动素是一种胃肠激素,在调节胃肠道运动中起着至关重要的作用。 DS-3801b 作为治疗慢性便秘和其他功能性胃肠道疾病的潜在药物,已被研究 .

准备方法

合成路线和反应条件: DS-3801b 的合成涉及制备 N-甲基苯胺衍生物。 关键步骤包括通过环化反应形成核心结构,然后进行官能团修饰,以增强化合物对促胃动素受体的活性选择性 .

工业生产方法: DS-3801b 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 这将包括使用先进的纯化技术,如色谱和结晶,以分离最终产物 .

化学反应分析

反应类型: DS-3801b 经历各种化学反应,包括:

氧化: 将氧原子引入分子中。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团。

常见试剂和条件:

氧化: 诸如高锰酸钾或三氧化铬之类的试剂。

还原: 诸如氢化铝锂或硼氢化钠之类的试剂。

取代: 诸如卤素或亲核试剂之类的试剂,在适当条件下。

主要产物: 这些反应形成的主要产物取决于所涉及的特定官能团和使用的反应条件 .

科学研究应用

DS-3801b 有几种科学研究应用,包括:

化学: 用作工具化合物,用于研究促胃动素受体及其在胃肠道运动中的作用。

生物学: 研究其对胃肠道运动的影响及其在功能性胃肠道疾病中的潜在治疗应用。

医学: 探索作为治疗慢性便秘和胃轻瘫的潜在药物。

工业: 潜在用于开发新型胃肠道促动力剂

作用机制

DS-3801b 通过作为促胃动素受体 (GPR38) 的激动剂发挥作用。结合受体后,它激活信号通路,增强胃肠道运动。 这涉及激活胃肠道中的平滑肌细胞,导致收缩增加,并改善消化系统中内容物的运动 .

类似化合物:

红霉素: 一种大环内酯类抗生素,也作为促胃动素受体激动剂。

米替麦醇: 另一种非大环内酯类促胃动素受体激动剂。

比较: DS-3801b 的独特之处在于它是一种非大环内酯类激动剂,与红霉素等大环内酯类激动剂相比,这可能在减少副作用和提高选择性方面具有优势。 此外,DS-3801b 经过专门设计,以高亲和力和选择性靶向促胃动素受体,使其成为治疗功能性胃肠道疾病的有希望的候选药物 .

相似化合物的比较

Erythromycin: A macrolide antibiotic that also acts as a motilin receptor agonist.

Mitemcinal: Another non-macrolide motilin receptor agonist.

Comparison: DS-3801b is unique in that it is a non-macrolide agonist, which may offer advantages in terms of reduced side effects and improved selectivity compared to macrolide agonists like erythromycin. Additionally, DS-3801b has been specifically designed to target the motilin receptor with high affinity and selectivity, making it a promising candidate for the treatment of functional gastrointestinal disorders .

生物活性

(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, with the molecular formula C₁₀H₁₈BrNO₃, is a morpholine derivative that has garnered interest in pharmacological research due to its potential biological activity, particularly related to gastrointestinal motility and motilin receptor modulation. This compound is characterized by a morpholine ring, a bromomethyl group, and a tert-butyl ester, which contribute to its unique properties and applications in medicinal chemistry.

- Molecular Weight : 280.16 g/mol

- Structure : Contains a six-membered morpholine ring with one nitrogen and one oxygen atom.

- Functional Groups : Bromomethyl and tert-butyl ester groups.

Research indicates that this compound acts primarily as an agonist of the motilin receptor, which plays a crucial role in regulating gastrointestinal motility. The interaction with this receptor can stimulate gut movements, making it potentially useful in treating disorders such as chronic constipation and other functional gastrointestinal disorders.

Pharmacological Studies

Several studies have evaluated the pharmacological potential of this compound:

- Gastrointestinal Motility : It has been investigated for its effects on gastrointestinal motility through its interaction with motilin receptors. This receptor is essential for regulating gut movements, suggesting that the compound could be beneficial in treating gastrointestinal disorders.

- Binding Affinity : Studies have shown that this compound exhibits significant binding affinity for motilin receptors, indicating its potential efficacy as a therapeutic agent in modulating digestive processes.

- Case Studies : In experimental models, this compound has been used to assess its impact on gut motility. For instance, it was noted to enhance gastric emptying in animal models, which supports its application in treating conditions associated with delayed gastric emptying.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | Structure | Similar receptor interaction but different stereochemical properties may influence efficacy. |

| tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate | Structure | Exhibits different binding characteristics due to the chloromethyl group affecting its mechanism of action. |

Synthesis and Derivatives

The synthesis of this compound involves multiple steps requiring careful control of reaction conditions to ensure high yield and purity. The compound serves as a precursor for synthesizing other biologically active derivatives, expanding its potential applications in medicinal chemistry .

常见问题

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of (S)-tert-butyl 2-(bromomethyl)morpholine-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via alkylation of a morpholine precursor. For example, tert-butyl esters can undergo alkylation using NaH in DMF to introduce bromomethyl groups, as demonstrated in analogous reactions for chloro derivatives . Purification often involves column chromatography with gradients of ethyl acetate/hexane. Enantiomeric purity is confirmed via chiral HPLC or polarimetry .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the structure, including the tert-butyl group (δ ~1.4 ppm) and morpholine ring protons (δ ~3.0–4.0 ppm).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS expected [M+H]+ ~294.2).

- Chiral HPLC : To assess enantiomeric excess using chiral stationary phases (e.g., Chiralpak AD-H column) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation.

- Handling : Use gloves and eye protection; avoid exposure to moisture due to the bromomethyl group’s reactivity. For spills, neutralize with inert adsorbents (e.g., silica gel) .

Advanced Questions

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?

- Methodological Answer :

- Low-Temperature Reactions : Perform alkylation below 0°C to reduce base-induced epimerization.

- Enantioselective Catalysis : Use chiral auxiliaries or catalysts to favor the (S)-configuration.

- In Situ Monitoring : Track enantiomeric ratios via chiral HPLC at intermediate steps .

Q. How does the reactivity of the bromomethyl group compare to chloro analogs in nucleophilic substitution reactions?

- Methodological Answer :

- Reactivity Comparison : Bromine’s lower electronegativity and larger atomic radius enhance leaving-group ability, making bromomethyl derivatives ~5–10× more reactive in SN2 reactions than chloro analogs. Kinetic studies in acetonitrile show faster alkylation rates (e.g., with amines or thiols) .

- Side Reactions : Bromo derivatives may produce more byproducts (e.g., elimination under strong base conditions), requiring careful optimization of reaction stoichiometry .

Q. How can X-ray crystallography resolve the absolute configuration of this compound?

- Methodological Answer :

- Crystallographic Refinement : Single crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using SHELX software. The Flack parameter or resonant scattering methods confirm absolute configuration .

- Key Parameters :

| Parameter | Typical Value |

|---|---|

| Space Group | P21 (chiral) |

| R-factor | <0.05 |

| Flack Parameter | ~0.02 (S) |

| Example from analogous morpholine carboxylate derivatives . |

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Batch vs. Flow Chemistry : Flow systems improve mixing and temperature control, reducing epimerization risks.

- Workup Optimization : Avoid prolonged exposure to acidic/basic conditions during extraction. Use aqueous/organic biphasic systems with minimal agitation .

Q. Data Contradictions and Limitations

- Stereochemical Stability : While highlights chloro derivatives’ stability, bromo analogs may exhibit higher reactivity, requiring stricter temperature control.

- Safety Data Gaps : The provided evidence lacks specific toxicity data for brominated morpholines; general protocols for bromoalkanes (e.g., lachrymatory effects) should be followed .

属性

IUPAC Name |

tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXCSEPIBOWMOJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50740404 | |

| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919286-71-8 | |

| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。